7-异丙基-1H-吲哚

描述

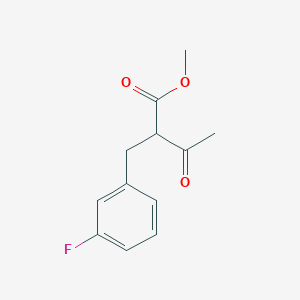

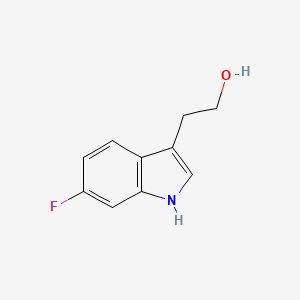

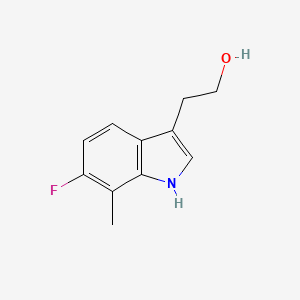

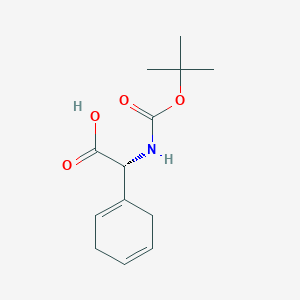

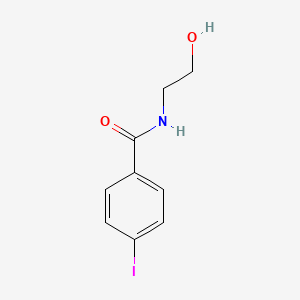

7-isopropyl-1H-indole is a chemical compound with the molecular formula C11H13N . It is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole itself is a key structural element of many natural and synthetic substances, including pharmaceuticals and dyes .

Synthesis Analysis

The synthesis of indole derivatives, including 7-isopropyl-1H-indole, often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks . The process is amenable to rapid generation of trisubstituted indole libraries .Molecular Structure Analysis

The molecular structure of 7-isopropyl-1H-indole consists of a benzene ring fused to a pyrrole ring, forming a 2,3-benzopyrrole structure . The isopropyl group is attached to the 7th carbon of the indole ring .Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Many further catalytic arylation reactions of substituted hydrazines have been developed, several of which could in principle be applied to indole synthesis .科学研究应用

1. 抗毒性特性

研究表明,吲哚及其衍生物(包括与 7-异丙基-1H-吲哚密切相关的 7-羟基吲哚)对细菌毒力有显着影响,特别是在铜绿假单胞菌中。这些化合物改变基因表达,减少毒力因子(如绿脓素)的产生,并增强抗生素耐药性。此外,已经注意到 7-羟基吲哚可以减少肺定植并增加受感染豚鼠肺部的清除,表明其作为抗毒剂的潜力 (Lee et al., 2008)。

2. 合成和功能化

吲哚衍生物在合成广泛的生物活性化合物中至关重要。取代的吲哚核(其中 7-异丙基-1H-吲哚是一个例子)在制药和天然产物中起着关键作用。已经开发出各种方法(包括钯催化的反应)用于吲哚的合成和功能化,表明它们在有机化学和药物开发中的重要性 (Cacchi & Fabrizi, 2005)。

3. 荧光猝灭

已经研究了吲哚衍生物(如 7-吡啶基吲哚)的光物理性质的荧光猝灭能力。这些性质高度依赖于溶剂相互作用和分子结构,这对其在光学和电子应用中的使用具有影响 (Wiosna et al., 2004)。

4. X 射线衍射和光谱分析

对吲哚衍生物的研究包括使用 X 射线衍射、光谱方法和密度泛函理论 (DFT) 等技术进行详细的结构分析。这项研究有助于了解这些化合物的物理和化学性质,这对于它们在包括材料科学和分子工程在内的各个领域的应用至关重要 (Tariq et al., 2020)。

5. C7-功能化

吲哚的 C7-功能化(例如 7-异丙基-1H-吲哚)是一个重要的研究领域。此过程对于创建生物活性化合物和药物至关重要。过渡金属催化的位点选择性 C7-功能化的进步为多样化吲哚结构开辟了新的可能性,增强了它们在药物发现和合成化学中的应用 (Shah et al., 2019)。

未来方向

The future of indole research lies in the development of new methodologies for the construction of this ever relevant heteroaromatic ring . There is still room for improvement in the field of indole synthesis, particularly in expanding the chemical space that is easily accessible . Biocatalytic approaches have also been developed to convert indole into halogenated and oxygenated derivatives .

作用机制

Target of Action

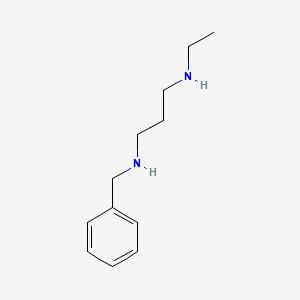

7-Isopropyl-1H-indole is a derivative of indole, a heterocyclic aromatic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that 7-isopropyl-1H-indole may also interact with various biological targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 7-isopropyl-1H-indole may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole and its derivatives are known to be involved in various biochemical pathways. For instance, indole is produced from tryptophan by the enzyme tryptophanase in many bacterial species . Indole can also be transformed and degraded by various bacterial strains . .

Result of Action

Given the wide range of biological activities exhibited by indole derivatives , it is plausible that 7-isopropyl-1H-indole may have diverse molecular and cellular effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the production of indole is influenced by several environmental and biological factors . .

属性

IUPAC Name |

7-propan-2-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-8(2)10-5-3-4-9-6-7-12-11(9)10/h3-8,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBCLRPANHSTBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310680 | |

| Record name | 7-(1-Methylethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57817-04-6 | |

| Record name | 7-(1-Methylethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57817-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(1-Methylethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetic acid](/img/structure/B3145595.png)

![2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B3145617.png)